(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring substituted with a 5-aminopyridine group. Its molecular formula is and it has a molecular weight of approximately 179.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and synthetic utility.
The compound is classified as a chiral amine and falls under the category of pyrrolidine derivatives. It is often utilized in research settings for its potential applications in drug development and organic synthesis. The compound's CAS number is 939376-58-6, which uniquely identifies it in chemical databases.
The synthesis of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol typically involves several key steps:
The molecular structure of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol features:
The canonical SMILES representation of the compound is C1CN(CC1O)C2=NC=C(C=C2)N
, indicating the arrangement of atoms within the molecule.
The InChI key for this compound is KTZANZYEZRAGNO-UHFFFAOYSA-N
, which provides a standardized way to represent its structure in chemical databases.
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions:
The specific products formed from these reactions depend on the conditions employed, such as temperature, solvent, and concentration of reagents.
The mechanism of action for (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems:
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is typically characterized by:
Key chemical properties include:
Relevant analyses often focus on its reactivity under various conditions, providing insights into its stability and potential applications in synthesis.
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol has several significant applications in scientific research:
Aminopyridines constitute a therapeutically significant class of heterocyclic compounds characterized by monoamino or diamino substitutions on the pyridine ring. These scaffolds function as privileged structures in medicinal chemistry due to their multifaceted bioactivity, primarily mediated through voltage-gated potassium channel (Kv) blockade in a dose-dependent manner. This mechanism underlies their profound impact on neurological therapeutics, exemplified by 4-aminopyridine (dalfampridine), an FDA-approved agent that enhances motor function in multiple sclerosis patients by improving nerve conduction in demyelinated axons. The aminopyridine moiety facilitates crucial interactions with biological targets through hydrogen bonding via the amino group and π-stacking via the aromatic system, enabling diverse molecular recognition profiles [2].
Recent pharmacological advances reveal expanded applications beyond neurology. Novel copper-aminopyridine complexes demonstrate remarkable antibacterial properties, with one study reporting 54.2 ± 2.08% anti-inflammatory activity at 100 μg/mL concentration, significantly outperforming reference compounds like naproxen [2]. Similarly, zinc(II) complexes incorporating 4-aminopyridine ligands exhibit potent activity against Gram-positive pathogens, particularly Staphylococcus aureus, attributed to enhanced membrane interactions facilitated by the aminopyridine component. The structural diversity achievable through aminopyridine functionalization is evidenced by 2-amino-3-cyanopyridine derivatives showing minimum inhibitory concentrations (MIC) of 39 ± 0.000 μg/mL against clinically relevant bacteria [2].
Table 1: Therapeutic Applications of Aminopyridine-Based Compounds
Compound | Biological Activity | Clinical/Research Application |
---|---|---|
4-Aminopyridine | Potassium channel blockade | Multiple sclerosis symptom management |
Cu-4AP-Br complex | 5-LOX inhibition (54.2% at 100μg/mL) | Anti-inflammatory agent development |
Zinc(II)-4AP complexes | Staphylococcus aureus growth inhibition | Novel antimicrobial candidates |
2-Amino-3-cyanopyridine | MIC 39μg/mL against B. subtilis | Antibacterial drug discovery |
The therapeutic versatility of aminopyridines extends to oncology, where derivatives serve as kinase inhibitors (e.g., crizotinib for ALK-positive NSCLC), and immunology, evidenced by their incorporation into histamine antagonists (e.g., tripelennamine and mepyramine). This structural adaptability, combined with favorable physicochemical properties, positions aminopyridines as indispensable scaffolds for addressing evolving therapeutic challenges, particularly against drug-resistant pathogens and complex neurological disorders [2].
Pyrrolidine, a saturated five-membered nitrogen heterocycle, provides distinct three-dimensional advantages over planar aromatic systems in central nervous system (CNS) drug design. The ring's non-planarity enables enhanced receptor complementarity through pseudorotation, while its basic nitrogen facilitates blood-brain barrier penetration—a critical requirement for neurological therapeutics. The hydroxyl substituent in (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol exemplifies strategic functionalization, introducing hydrogen-bonding capability that influences both target engagement and solubility profiles [4] [6].
The pyrrolidine scaffold features prominently in neuroactive compounds due to its structural similarity to endogenous neurotransmitters. Its constrained conformation reduces entropy penalties upon target binding, significantly enhancing binding affinity. This is particularly relevant for neurological targets such as ion channels and neurotransmitter receptors where precise spatial orientation of pharmacophoric elements determines efficacy. In Alzheimer's disease research, pyrrolidine derivatives demonstrate potential in modulating calcium homeostasis, a key pathological mechanism involving mitochondrial dysfunction. Dysregulated calcium influx through voltage-operated calcium channels (VOCCs) triggers neuronal excitotoxicity, which pyrrolidine-containing compounds can mitigate through targeted interactions [4].
Table 2: Influence of Pyrrolidine Ring Substitutions on Pharmacological Properties
Position | Functional Group | Biological Consequence |
---|---|---|
1-position | Aryl/heteroaryl | Enhances target selectivity and metabolic stability |
3-position | Hydroxyl group | Introduces H-bond donor capacity; modulates solubility |
5-position | Methyl substituents | Affects ring puckering and conformational freedom |
Recent synthetic advances have expanded access to complex pyrrolidine architectures. The Katritzky group pioneered oxidopyridinium betaine cycloadditions, enabling efficient construction of tropane-like bicyclic systems that incorporate pyrrolidine substructures. These (5+2) cycloadditions between 3-oxidopyridinium betaines and electron-deficient alkenes proceed with notable regioselectivity and stereocontrol, yielding pharmacologically relevant scaffolds. For instance, 1-methyl-3-oxidopyridinium reacts with N-phenylmaleimide to afford exo-adducts in 72% yield, demonstrating the methodology's efficiency for generating CNS-active frameworks [6]. The stereochemical outcome (exo vs. endo) proves highly dependent on N-substitution patterns, with 5-methoxy-1-methyl-3-oxidopyridinium exhibiting exceptional reactivity toward styrene (94% yield) and diethyl azodicarboxylate (71% yield at ambient temperature) [6].
The biological activity of hybrid heterocycles demonstrates profound stereochemical dependence, necessitating precise chiral control in drug design. The "(S)" configuration in (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol exemplifies this principle, as enantiomeric orientation dictates molecular interactions with chiral biological targets. Recent structure-activity relationship (SAR) studies on pyrrolidine pentamine acetyltransferase inhibitors demonstrate that stereochemical alterations at R1 position abolish antibacterial activity, confirming that optimal target engagement requires specific three-dimensional orientation [3] [7].
The significance of stereochemistry extends beyond ligand-target complementarity to influence pharmacokinetic behavior. Enzymatic processing, membrane transport, and metabolic clearance exhibit pronounced stereoselectivity, rendering enantiopurity a critical determinant of therapeutic efficacy. Molecular docking analyses reveal significant correlations (p<0.01) between computed binding free energies (ΔG) and experimental inhibition levels for stereodefined pyrrolidine derivatives. For instance, compound 2700.001 requires only 6.5μM for two-fold amikacin potentiation, while stereoisomeric variants show complete loss of activity, underscoring the stringent spatial requirements for enzyme inhibition [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4